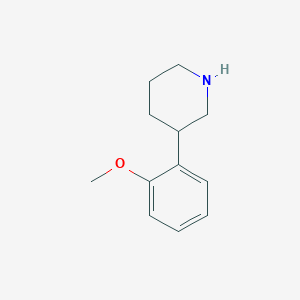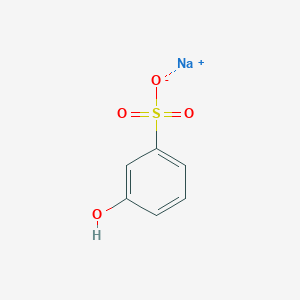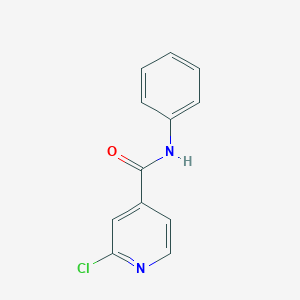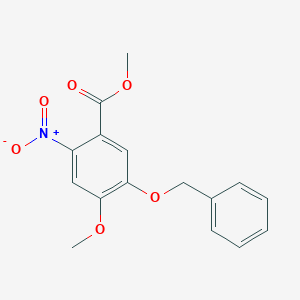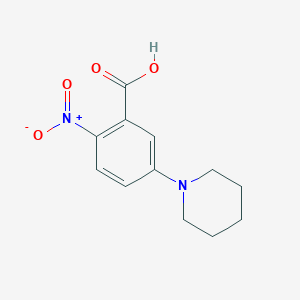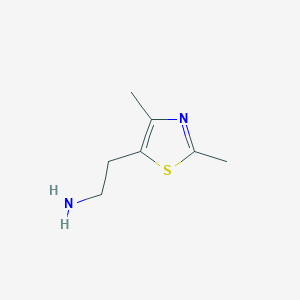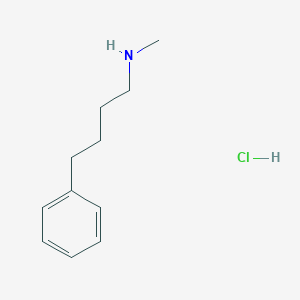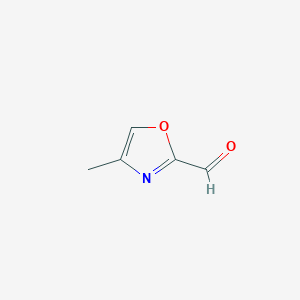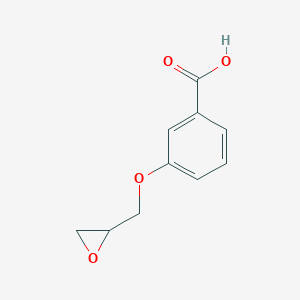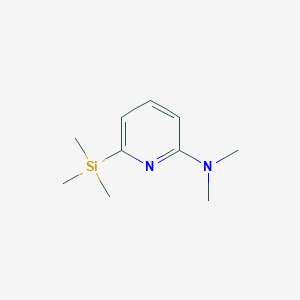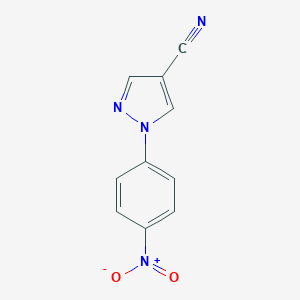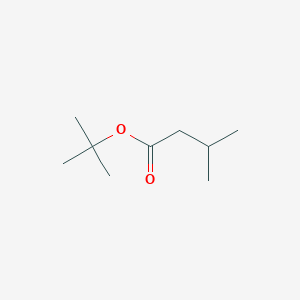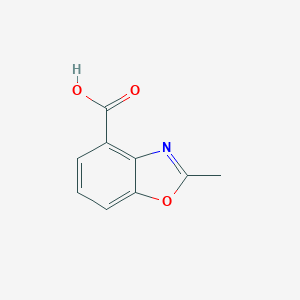
2-Methyl-1,3-benzoxazole-4-carboxylic acid
概要
説明
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has been used in the synthesis of bis-styryl dyes and is also used in medicine and for the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzoxazole-4-carboxylic acid is represented by the InChI code: 1S/C9H7NO3/c1-5-10-8-6 (9 (11)12)3-2-4-7 (8)13-5/h2-4H,1H3, (H,11,12) and the InChI key is MFROEIZTMRFRFV-UHFFFAOYSA-N .科学的研究の応用
Antimicrobial Agent Synthesis
- Researchers synthesized various 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles using 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a raw material. These compounds displayed promising antimicrobial activity against various bacteria strains (Vodela et al., 2013).
Polyester Production
- 2-Methyl-1,3-benzoxazole-4-carboxylic acid was utilized in the synthesis of thermotropic polyesters. The research focused on its combination with different hydroquinones to create polyesters with unique melting properties, contributing to the understanding of structure/property relationships in polyesters (Kricheldorf & Thomsen, 1992).
Fluorescent Material Synthesis
- A study involving the synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from 2-Methyl-1,3-benzoxazole-4-carboxylic acid resulted in compounds with significant fluorescent properties. These compounds were shown to be promising for biological imaging applications due to their strong absorption and emission characteristics (Phatangare et al., 2013).
Development of Peroxisome Proliferator-Activated Receptor Agonists
- Research has been conducted on the development of PPARgamma agonists using derivatives of 2-Methyl-1,3-benzoxazole-4-carboxylic acid. These compounds have shown potential in treating type 2 diabetes due to their ability to interact with PPARgamma receptors (Cobb et al., 1998).
Catalysis in Organic Synthesis
- A study utilized 2-Methyl-1,3-benzoxazole-4-carboxylic acid in the synthesis of benzoxazole derivatives. This was achieved using a Ag@TiO2 nanocomposite as a catalyst, highlighting the acid's role in facilitating efficient organic synthesis under mild conditions (Maleki et al., 2015).
特性
IUPAC Name |
2-methyl-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROEIZTMRFRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-4-carboxylic acid | |
CAS RN |
171861-87-3 | |
| Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


